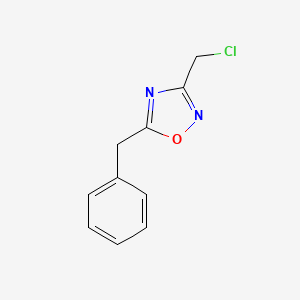

5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole

Descripción

Propiedades

IUPAC Name |

5-benzyl-3-(chloromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c11-7-9-12-10(14-13-9)6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECLIXXHUYTYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=NO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476402 | |

| Record name | 5-benzyl-3-(chloromethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52156-51-1 | |

| Record name | 5-benzyl-3-(chloromethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Superbase-Mediated Cyclization

A NaOH/DMSO system facilitates the reaction between benzyl nitrile and chloroacetic acid at room temperature. The superbase deprotonates the amidoxime intermediate, promoting cyclization with 65–78% yield. Challenges include side reactions such as hydrolysis of the chloromethyl group, necessitating strict anhydrous conditions.

Coupling Reagents in Aprotic Solvents

Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) enable efficient coupling of benzamidoxime with chloroacetic acid in tetrahydrofuran (THF). This method achieves 82% yield after 24 hours at 25°C.

Industrial-Scale Production via Continuous Flow Reactors

Industrial synthesis employs continuous flow reactors to optimize heat transfer and reaction kinetics. Key steps include:

- Precursor Preparation : Benzyl hydrazine and chlorooxalic acid react at 80°C to form a hydrazide intermediate.

- Cyclization : The intermediate undergoes dehydration with formamide at 150°C under reduced pressure.

- Purification : Crystallization from ethanol or hexane yields pharmaceutical-grade product (purity >98%).

Advantages :

- Reduced reaction time (2–4 hours vs. 8–12 hours in batch processes).

- Enhanced safety profile by minimizing exposure to hazardous intermediates.

Alternative Routes: Staudinger/Aza-Wittig Reactions

Emerging methodologies exploit Staudinger/aza-Wittig reactions for oxadiazole formation. For example, diazidoglyoxime esters react with triphenylphosphine in dichloromethane, followed by aza-Wittig cyclization, yielding this compound in 83% yield. This route avoids harsh conditions but requires expensive catalysts.

Reaction Optimization and Yield Comparison

Table 1 summarizes critical parameters and yields across methods:

Challenges and Mitigation Strategies

Purification Difficulties

- Column Chromatography : Silica gel chromatography with hexane/ethyl acetate (4:1) effectively separates the product from unreacted amidoximes.

- Recrystallization : Ethanol or ethanol/water mixtures yield high-purity crystals.

Scalability and Industrial Adaptations

Large-scale production (≥1 kg) employs:

Aplicaciones Científicas De Investigación

The biological activities of 5-benzyl-3-(chloromethyl)-1,2,4-oxadiazole derivatives have been extensively studied. Notable applications include:

- Antimicrobial Properties : Compounds containing the 1,2,4-oxadiazole moiety are known to exhibit antimicrobial activity. Research indicates that derivatives can inhibit various bacterial and fungal strains.

- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation through inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) .

- Anticancer Activity : Studies have demonstrated that certain derivatives possess significant anticancer properties against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The structure-activity relationship (SAR) studies suggest that modifications to the oxadiazole ring can enhance potency against these cell lines .

Material Science Applications

In addition to its biological applications, this compound is being explored in materials science:

- Photoluminescent Materials : The compound's unique structural features allow for the development of photoluminescent materials suitable for organic electronics.

- Polymer Synthesis : Its ability to react with various nucleophiles makes it a valuable intermediate in the synthesis of novel polymers with tailored properties .

Case Study 1: Anticancer Activity

A study synthesized several 1,2,4-oxadiazole derivatives from this compound and evaluated their anticancer activity against multiple cell lines. The results indicated that certain derivatives displayed IC values comparable to established chemotherapeutics like doxorubicin, highlighting their potential as new anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of derivatives synthesized from this compound. The study reported significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting that these compounds could serve as effective antibacterial agents .

Summary Table of Derivatives and Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Methyl-3-(chloromethyl)-1,2,4-oxadiazole | Methyl group at position 5 | Antimicrobial properties |

| 3-(Chlorobenzyl)-5-(chloromethyl)-1,2,4-oxadiazole | Chlorobenzyl substituent | Anti-inflammatory effects |

| 5-Benzyl-3-(bromomethyl)-1,2,4-oxadiazole | Bromine instead of chlorine | Potential anticancer activity |

Mecanismo De Acción

The mechanism by which 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, altering their function.

Comparación Con Compuestos Similares

Key Observations:

- Substituent Effects: The chloromethyl group at position 3 is a common reactive site, enabling further functionalization (e.g., nucleophilic substitution with amines or thiols) . Benzyl vs. Heterocyclic vs. Aliphatic Substituents: Compounds with heterocyclic R3 substituents (e.g., benzotriazolylmethyl) exhibit distinct conformational properties, such as planar dihedral angles (80.2° in ), influencing crystal packing and intermolecular interactions.

- Synthetic Yields: Chloromethyl derivatives like 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (6a) are synthesized in high yields (80%) via cyclization of benzonitriles with hydroxylamine hydrochloride .

Functional and Pharmacological Comparisons

Physicochemical and ADMET Considerations

- Lipophilicity : The benzyl group in the target compound likely increases logP compared to phenyl or aliphatic substituents, impacting absorption and distribution .

Actividad Biológica

5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, biochemical pathways, and potential applications in medicinal chemistry, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features an oxadiazole ring with benzyl and chloromethyl substitutions. Its unique structural characteristics contribute to its biological activity, making it a subject of interest in drug discovery.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzymatic Interactions : The compound can form covalent bonds with the active sites of enzymes, leading to either inhibition or activation of their activity. This interaction often results in significant changes in enzyme conformation and function.

- Cell Signaling Modulation : It influences cellular processes by modulating signaling pathways and gene expression. Studies indicate that it can alter the expression of genes involved in cell cycle regulation and apoptosis .

- Metabolic Impact : The compound affects cellular metabolism by interacting with key metabolic enzymes, influencing overall metabolic flux within cells.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : this compound has shown effectiveness against certain bacterial and fungal strains.

- Anticancer Potential : Research indicates that derivatives of 1,2,4-oxadiazole can act as potent anticancer agents. For example, studies have demonstrated cytotoxic effects against various cancer cell lines .

- Antiparasitic Activity : Some oxadiazole derivatives have been identified as potential antiplasmodial agents against Plasmodium falciparum, indicating a promising avenue for malaria treatment .

Table 1: Summary of Biological Activities

Example Studies

- Anticancer Activity : A study evaluated various 1,2,4-oxadiazole derivatives for their cytotoxicity against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines. The results indicated that certain derivatives exhibited IC50 values below 100 µM, suggesting significant anticancer potential .

- Antimicrobial Efficacy : In vitro tests demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis.

- Antiparasitic Properties : Research highlighted the slow-action antiplasmodial activity of oxadiazole derivatives against drug-sensitive and multi-drug resistant P. falciparum strains. Compounds showed IC50 values under 40 nM in vitro .

Q & A

Q. What are the standard synthetic protocols for preparing 5-benzyl-3-(chloromethyl)-1,2,4-oxadiazole?

A common method involves nucleophilic substitution reactions. For example, refluxing 3-phenyl-5-chloromethyl-1,2,4-oxadiazole with benzotriazole derivatives in acetonitrile in the presence of potassium carbonate (K₂CO₃) for 10 hours, followed by recrystallization from ethanol or ethyl acetate to obtain high-purity crystals . Key steps include:

- Use of anhydrous solvents (e.g., acetonitrile) to avoid hydrolysis of the chloromethyl group.

- Purification via slow evaporation of ethanol solutions to grow single crystals suitable for X-ray diffraction.

Q. How is the crystal structure of this compound determined, and what insights does it provide?

X-ray crystallography is the gold standard. For analogous oxadiazole derivatives:

- Data collection : Bruker SMART diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Structure refinement : SHELXS97/SHELXL97 software .

- Key findings : Planar 1,2,4-oxadiazole and benzyl moieties with a dihedral angle of ~80.2° between rings, stabilized by weak C–H⋯N hydrogen bonds forming 2D sheets .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Assigns proton environments (e.g., chloromethyl group at δ ~4.5–5.0 ppm) and confirms substitution patterns.

- IR spectroscopy : Identifies C–Cl stretching (~650–750 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹).

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting crystallographic data for similar oxadiazole derivatives be resolved?

Discrepancies in bond lengths or angles may arise from varying intermolecular interactions (e.g., hydrogen bonding vs. van der Waals forces). Mitigation strategies include:

- Comparative analysis : Cross-referencing with structurally analogous compounds (e.g., 3-phenyl-1,2,4-oxadiazole derivatives) .

- Thermal ellipsoid modeling : Assessing thermal motion artifacts in crystallographic data using software like Olex2 .

- DFT calculations : Validating experimental geometries with theoretical models .

Q. What experimental design considerations are critical for optimizing the chloromethyl group’s reactivity?

The chloromethyl group is prone to hydrolysis and nucleophilic substitution. Key optimizations:

- Moisture control : Use of anhydrous solvents (e.g., THF) and inert atmospheres (N₂/Ar) during synthesis .

- Reagent selection : Employing mild bases (e.g., K₂CO₃) instead of strong nucleophiles to minimize side reactions .

- Reaction monitoring : TLC or HPLC to track intermediate stability and byproduct formation .

Q. How do intermolecular interactions influence the compound’s physicochemical properties?

Weak hydrogen bonds (C–H⋯N) and π-π stacking in the crystal lattice affect:

- Solubility : Reduced solubility in polar solvents due to tight packing.

- Thermal stability : Higher melting points compared to non-planar analogs (e.g., 3-alkyl-substituted oxadiazoles) .

- Reactivity : Stabilization of transition states in substitution reactions via pre-organized crystal conformations .

Q. What strategies are effective in analyzing byproducts from oxadiazole synthesis?

- Chromatographic separation : Use silica gel columns with ethyl acetate/hexane gradients to isolate byproducts .

- LC-MS/MS : Identifies unexpected adducts (e.g., hydrolysis products like 5-benzyl-1,2,4-oxadiazole-3-carboxylic acid).

- Crystallographic screening : Co-crystallization with byproducts to resolve structural ambiguities .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for this compound Analogs

| Parameter | Value | Source |

|---|---|---|

| Space group | Monoclinic, P2₁/c | |

| Unit cell dimensions (Å, °) | a=10.25, b=14.72, c=9.82; β=105.2 | |

| Dihedral angle (Oxadiazole-Benzyl) | 80.2° | |

| Hydrogen bond (C–H⋯N) | d(D–H)=2.54 Å, θ=152° |

Q. Table 2. Synthetic Optimization Checklist

| Parameter | Recommendation | Rationale |

|---|---|---|

| Solvent | Anhydrous acetonitrile/THF | Prevents chloromethyl hydrolysis |

| Reaction time | 8–12 hours reflux | Balances yield vs. degradation |

| Purification | Ethyl acetate recrystallization | Maximizes crystal purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.